REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:5][CH2:4]1)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1.[CH3:37][C:38](=[O:41])[CH:39]=[CH2:40]>>[O:41]=[C:38]1[CH2:39][CH2:40][C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH:1]=[CH:37]1 |f:1.2|
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Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.398 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.76 mL
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed o/n
|
Type
|
CUSTOM
|
Details
|
while removing water with dean-stark trap
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Type
|
ADDITION
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Details
|
was added
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by Biotage (SiO2, 250 g, EtOAc/Hep 10% to 50%)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.96 mmol | |
AMOUNT: MASS | 3.58 g | |
YIELD: PERCENTYIELD | 57.2% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |